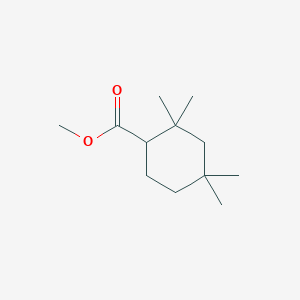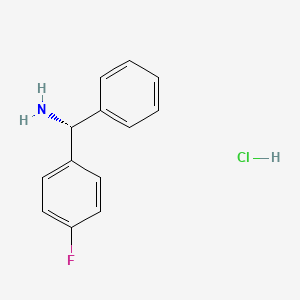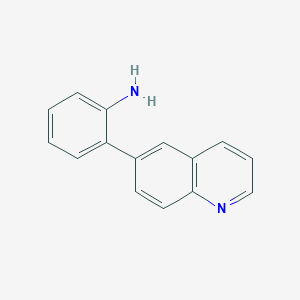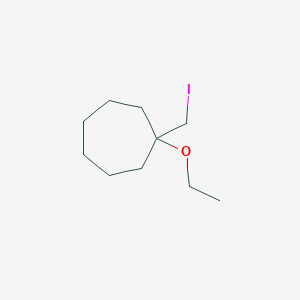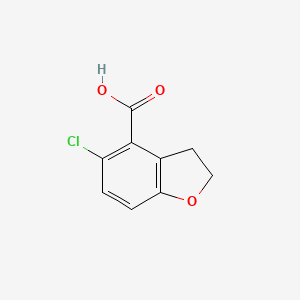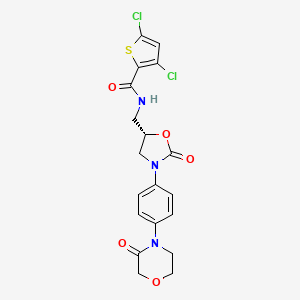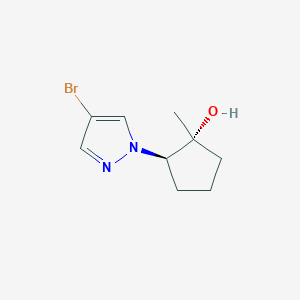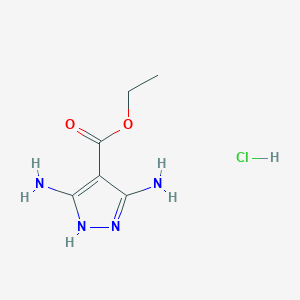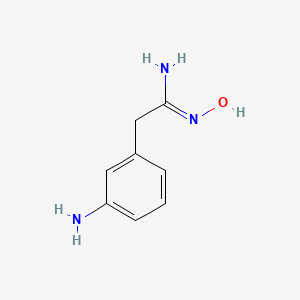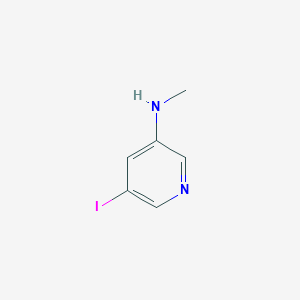
5-Iodo-N-methylpyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Iodo-N-methylpyridin-3-amine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of an iodine atom at the 5th position and a methyl group attached to the nitrogen atom of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-N-methylpyridin-3-amine can be achieved through several methods. One common approach involves the palladium-catalyzed Suzuki cross-coupling reaction. In this method, 5-bromo-2-methylpyridin-3-amine is reacted with an arylboronic acid in the presence of a palladium catalyst to yield the desired product . The reaction typically requires a base such as potassium carbonate and is carried out in a solvent like dimethylformamide under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and efficiency of the process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-Iodo-N-methylpyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxide derivatives or reduction to remove the iodine atom.
Coupling Reactions: It can participate in coupling reactions such as Suzuki and Heck reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields 5-azido-N-methylpyridin-3-amine, while oxidation with hydrogen peroxide produces the corresponding N-oxide derivative.
Applications De Recherche Scientifique
5-Iodo-N-methylpyridin-3-amine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Biological Studies: It is employed in the study of biological pathways and mechanisms due to its ability to interact with specific molecular targets.
Chemical Synthesis: The compound is utilized as an intermediate in the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism of action of 5-Iodo-N-methylpyridin-3-amine involves its interaction with specific molecular targets. The iodine atom and the pyridine ring play crucial roles in binding to these targets, which can include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-2-methylpyridin-3-amine: Similar structure but with a bromine atom instead of iodine.
5-Chloro-2-methylpyridin-3-amine: Contains a chlorine atom in place of iodine.
5-Fluoro-2-methylpyridin-3-amine: Features a fluorine atom instead of iodine.
Uniqueness
5-Iodo-N-methylpyridin-3-amine is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The larger size and higher polarizability of iodine can influence the compound’s interactions and reactivity, making it valuable for specific applications in medicinal chemistry and material science.
Propriétés
Formule moléculaire |
C6H7IN2 |
|---|---|
Poids moléculaire |
234.04 g/mol |
Nom IUPAC |
5-iodo-N-methylpyridin-3-amine |
InChI |
InChI=1S/C6H7IN2/c1-8-6-2-5(7)3-9-4-6/h2-4,8H,1H3 |
Clé InChI |
RZZHOVKTYYIBNM-UHFFFAOYSA-N |
SMILES canonique |
CNC1=CC(=CN=C1)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


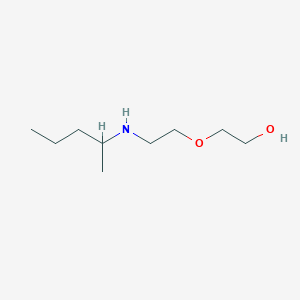
![5-((6-Ethyl-2,6-diazaspiro[3.3]heptan-2-yl)methyl)pyridin-2-amine dihydrochloride](/img/structure/B15279343.png)
